Dehydroalanine

Description

Structure

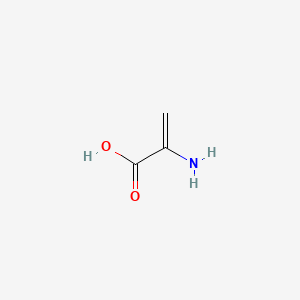

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-2(4)3(5)6/h1,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBOJOOOTLPNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173131 | |

| Record name | Dehydroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Aminoacrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1948-56-7, 28453-71-6 | |

| Record name | Dehydroalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Didehydroalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dehydroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98RA387EKY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Aminoacrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dehydroalanine: A Comprehensive Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroalanine (B155165) (Dha) is a non-proteinogenic α,β-unsaturated amino acid that plays a significant role in both biological systems and synthetic chemistry.[1] Although it does not exist in its free form, Dha is found naturally as a residue in various peptides of microbial origin, including antimicrobial peptides like nisin, lantibiotics, and microcystins.[1] Its unique electrophilic character, arising from the α,β-unsaturated carbonyl group, makes it a versatile tool for protein modification, peptide engineering, and drug development. This guide provides an in-depth overview of the chemical properties of this compound, including its reactivity, stability, and spectroscopic characteristics, along with detailed experimental protocols and its relevance in biological pathways.

Chemical Properties of this compound

This compound's chemical behavior is dominated by the electrophilicity of its α,β-unsaturated system, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in chemical biology and drug development.

Reactivity and Stability

Free this compound is unstable and readily hydrolyzes to pyruvate (B1213749) and ammonia.[1] However, when incorporated into a peptide backbone (N-acylated derivatives), the this compound residue is significantly more stable.[1]

The primary mode of reactivity for this compound is the Michael-type conjugate addition . A wide range of nucleophiles can react with the β-carbon of the Dha residue, leading to the formation of various amino acid derivatives. This reaction is a powerful tool for the site-specific modification of peptides and proteins.[2]

Common Nucleophiles for Michael Addition to this compound:

-

Thiols: Cysteine residues, glutathione, and other thiol-containing small molecules readily add to this compound to form thioether linkages, such as lanthionine (B1674491) and lysinoalanine.[1] This reaction is fundamental to the biosynthesis of lantibiotic peptides.

-

Amines: The primary and secondary amines of lysine (B10760008) residues and other amino-containing compounds can add to this compound, forming cross-linked proteins.

-

Phosphines: Water-soluble phosphines have been shown to react cleanly and rapidly with this compound in a peptide context.[3]

-

Sulfinic Acids: This novel bioconjugation reaction leads to the rapid formation of sulfone linkages in a chemoselective manner.

The rate of Michael addition to this compound amides is remarkably accelerated in water, which is advantageous for biocompatible labeling applications.[4][5]

This compound residues can also undergo palladium-mediated cross-coupling reactions, allowing for the introduction of aryl groups.[6]

Quantitative Physicochemical Data

While comprehensive quantitative data for this compound is dispersed across the literature, the following table summarizes key available parameters.

| Property | Value | Notes and References |

| Molecular Formula | C₃H₅NO₂ | [7] |

| Molar Mass | 87.08 g/mol | [7] |

| UV-Vis Absorption (λmax) | ~220 nm | For poly(this compound) in HFIP.[8] |

| 1H NMR Chemical Shifts (in peptides) | Vinyl protons: ~5.5-6.7 ppm | Highly dependent on the peptide sequence and solvent. For example, in nisin, Dha-5 vinyl protons appear at 5.47 and 5.59 ppm, and Dha-33 at 5.77 ppm.[9] |

| IR Absorption (N-H stretch in poly(Dha)) | 3369 and 3259 cm⁻¹ | Indicative of different hydrogen bonding patterns.[8][10] |

| Reaction Kinetics (Phosphine Addition) | Pseudo-first order rate constant: 0.126 min⁻¹ | For the addition of a phosphine (B1218219) nucleophile to a Dha-containing peptide at 1 mM.[3] |

Experimental Protocols

Synthesis of this compound-Containing Peptides via Oxidative Elimination of Phenylselenocysteine (B1259780)

This method is a widely used and robust strategy for the site-specific incorporation of this compound into peptides.[11][12][13]

Materials:

-

Fmoc-L-Ser(tBu)-OH

-

Diphenyl diselenide (PhSe)₂

-

Sodium borohydride (B1222165) (NaBH₄)

-

Fmoc-protected amino acids for solid-phase peptide synthesis (SPPS)

-

Rink Amide resin

-

Piperidine solution (20% in DMF)

-

HBTU/HOBt or other suitable coupling reagents

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)

-

Sodium periodate (B1199274) (NaIO₄) or hydrogen peroxide (H₂O₂)

-

HPLC for purification and analysis

Procedure:

-

Synthesis of Fmoc-L-Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH): This precursor is synthesized in a multi-step process from Fmoc-L-Ser(tBu)-OH. A key step involves the ring-opening of a β-lactone intermediate with sodium phenylselenide, which is generated in situ from diphenyl diselenide and a reducing agent like sodium borohydride.[13]

-

Solid-Phase Peptide Synthesis (SPPS): The desired peptide is assembled on a solid support (e.g., Rink Amide resin) using standard Fmoc-based SPPS protocols. Fmoc-Sec(Ph)-OH is incorporated at the desired position using standard coupling conditions.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin and all protecting groups are removed using a TFA cleavage cocktail. The crude peptide is then precipitated with cold diethyl ether, centrifuged, and lyophilized.

-

Oxidative Elimination: The purified phenylselenocysteine-containing peptide is dissolved in an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7). An oxidizing agent, such as sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂), is added to the solution.[12][14] The reaction is typically stirred at room temperature and monitored by HPLC until the conversion to the this compound-containing peptide is complete.

-

Purification: The final this compound-containing peptide is purified by reverse-phase HPLC.

Michael Addition of a Thiol to a this compound-Containing Peptide

This protocol describes a general procedure for the modification of a this compound residue with a thiol-containing molecule.[15]

Materials:

-

This compound-containing peptide

-

Thiol-containing molecule (e.g., cysteine, glutathione, or a synthetic thiol)

-

Aqueous buffer (e.g., phosphate buffer, pH 7-8)

-

HPLC for purification and analysis

Procedure:

-

Reaction Setup: The this compound-containing peptide is dissolved in the aqueous buffer.

-

Addition of Thiol: An excess of the thiol-containing molecule is added to the peptide solution. The reaction is typically performed at room temperature.

-

Reaction Monitoring: The progress of the Michael addition is monitored by HPLC or mass spectrometry. The reaction time can vary from minutes to hours depending on the reactivity of the thiol and the peptide sequence.

-

Purification: Once the reaction is complete, the modified peptide is purified by reverse-phase HPLC to remove the excess thiol and any unreacted starting material.

Visualizing this compound Chemistry: Workflows and Pathways

Synthesis of this compound-Containing Peptides

Caption: Workflow for the synthesis of a this compound-containing peptide.

Reactivity of this compound: Michael Addition

Caption: Michael addition reactivity of this compound with various nucleophiles.

Biological Formation and Consequence of this compound

Caption: Biological formation and consequences of this compound residues in proteins.

Conclusion

This compound is a chemically versatile and biologically significant amino acid residue. Its electrophilic nature allows for a wide range of site-specific modifications of peptides and proteins, making it an invaluable tool for researchers in chemistry, biology, and medicine. The ability to introduce this compound into peptides synthetically has opened up new avenues for creating novel bioconjugates, probing biological processes, and developing new therapeutic agents. As our understanding of the chemistry and biology of this compound continues to grow, so too will its applications in science and technology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Phosphine addition to this compound for peptide modification - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00410K [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The mechanism of thia-Michael addition catalyzed by LanC enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C3H5NO2 | CID 123991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

- 11. This compound-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies | Springer Nature Experiments [experiments.springernature.com]

- 12. This compound-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Late-stage lipidation of peptides via aqueous thiol-michael addition to this compound (Dha) - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01085C [pubs.rsc.org]

The Natural Occurrence of Dehydroalanine in Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of dehydroalanine (B155165) (Dha), a non-proteinogenic amino acid, in proteins. It delves into its formation, biological significance, and the analytical methodologies used for its detection and characterization. This document is intended to serve as a valuable resource for researchers in the fields of proteomics, drug development, and molecular biology.

Introduction to this compound

This compound (Dha) is an α,β-unsaturated amino acid residue found in proteins.[1] Unlike the 20 common proteinogenic amino acids, Dha is not incorporated into proteins during translation. Instead, it is formed through post-translational modification (PTM) of serine or cysteine residues.[1][2] This modification can be a result of enzymatic processes or spontaneous degradation associated with protein aging.[3][4]

The presence of a double bond in its side chain makes Dha a highly reactive electrophile.[2] This reactivity allows it to form covalent cross-links with nucleophilic residues such as lysine (B10760008) and cysteine, leading to the formation of lysinoalanine and lanthionine (B1674491) bridges, respectively.[2][5] These cross-links can significantly alter protein structure and function. Dha is a key component of various microbial peptides, including the well-known antibiotic nisin, and has also been identified in eukaryotic proteins, such as human serum albumin.[1][6]

Natural Occurrence and Quantitative Data

The presence of this compound has been documented in a range of proteins from various organisms. Its abundance can vary depending on the protein, its age, and the physiological or pathological state of the organism.

Microbial Peptides: Lantibiotics

Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides produced by bacteria, many of which exhibit potent antimicrobial activity. A defining feature of lantibiotics is the presence of lanthionine and methyllanthionine residues, which are formed through the reaction of cysteine with this compound and dehydrobutyrine (Dhb), respectively.

Nisin , a widely studied lantibiotic produced by Lactococcus lactis, contains two this compound residues and one dehydrobutyrine residue.[1][7] Site-directed mutagenesis studies have been instrumental in identifying the specific serine and threonine residues that are dehydrated to form these dehydroamino acids.[7][8]

Eukaryotic Proteins

This compound is not limited to microbial sources and has been identified in several eukaryotic proteins. Its formation in these proteins is often associated with aging and oxidative stress.

Human Serum Albumin (HSA) : Dha has been identified as a common post-translational modification in human serum albumin.[6] Specifically, the cysteine residue at position 487 (Cys487) can be converted to this compound.[6][9]

Human Lens Proteins : A quantitative proteomic study of human lens proteins revealed the presence of both this compound (Dha) and dehydrobutyrine (Dhb). The abundance of these modifications was found to increase with age and in cataractous lenses, suggesting a role in age-related protein aggregation and cataract formation.[6][10][11]

| Protein | Modification Site(s) | Organism/Tissue | Quantitative Data/Observations | Reference(s) |

| Nisin | Ser5 -> Dha, Ser33 -> Dha | Lactococcus lactis | Two Dha residues are essential for full antimicrobial activity. | [1][7][8] |

| Human Serum Albumin | Cys487 -> Dha | Human Plasma | Identified in both healthy individuals and critically ill patients. | [6][9] |

| αA-crystallin | Multiple Ser/Cys sites | Human Lens | Increased abundance of Dha/Dhb in aged and cataractous lenses. | [6][10][11] |

| αB-crystallin | Multiple Ser/Cys sites | Human Lens | Increased abundance of Dha/Dhb in aged and cataractous lenses. | [6][10][11] |

| β-crystallins | Multiple Ser/Cys sites | Human Lens | Increased abundance of Dha/Dhb in aged and cataractous lenses. | [6][10][11] |

| γ-crystallins | Multiple Ser/Cys sites | Human Lens | Increased abundance of Dha/Dhb in aged and cataractous lenses. | [6][10][11] |

| HIV-1 Capsid and Matrix Proteins | Multiple Ser/Thr/Cys sites | HIV-1 Virions | Novel PTMs discovered, suggesting a role in viral maturation. | [12][13] |

Biological Significance and Signaling Pathways

The formation of this compound in proteins is not merely a random event; it plays a significant role in various biological processes, from antimicrobial activity to the regulation of cellular signaling.

Protein Cross-linking and Aging

The electrophilic nature of Dha makes it a key player in the formation of intra- and intermolecular protein cross-links.[5] In long-lived proteins, such as those in the human lens, the accumulation of Dha and subsequent cross-linking can lead to protein aggregation, which is a hallmark of aging and age-related diseases like cataracts.[3][6][7][14] The formation of Dha from phosphoserine and phosphothreonine residues represents a pathway for spontaneous protein degradation.[3][14]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Ribosomal Synthesis of this compound Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. users.ox.ac.uk [users.ox.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. This compound and dehydrobutyrine in aging and cataractous lenses reveal site-specific consequences of spontaneous protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human protein aging: modification and crosslinking through this compound and dehydrobutyrine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 11. This compound and dehydrobutyrine in aging and cataractous lenses reveal site-specific consequences of spontaneous protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Human protein aging: modification and crosslinking through this compound and dehydrobutyrine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydroalanine Residue: A Comprehensive Technical Guide on Structure and Reactivity for Researchers and Drug Development Professionals

An in-depth exploration of the unique structural characteristics and versatile reactivity of the dehydroalanine (B155165) (Dha) residue, this guide serves as a critical resource for researchers, scientists, and professionals engaged in drug development. From its fundamental chemical properties to its role in complex biological pathways and its burgeoning applications in therapeutic design, this document provides a thorough technical overview, complete with detailed experimental methodologies and quantitative data analysis.

Structure of the this compound Residue

This compound (Dha), with the chemical formula C₃H₅NO₂, is an α,β-unsaturated non-proteinogenic amino acid.[1] Unlike the 20 common proteinogenic amino acids, Dha is not directly encoded in the genetic code but is instead formed post-translationally from serine or cysteine residues within a peptide or protein.[2][3] This post-translational modification involves the enzymatic elimination of water from serine or hydrogen sulfide (B99878) from cysteine, respectively.[3]

The presence of a double bond between the α- and β-carbons (Cα=Cβ) confers a planar conformation upon the Dha residue.[4][5] This planarity significantly influences the local peptide backbone structure, often inducing specific secondary structures like inverse γ-turns in the preceding residue.[6]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-aminoprop-2-enoic acid | [1] |

| Molecular Formula | C₃H₅NO₂ | [1] |

| Molar Mass | 87.08 g/mol | [2] |

| CAS Number | 1948-56-7 | [1] |

Bond Parameters

Crystallographic studies of peptides containing Dha have provided insights into its precise bond angles and lengths. The α,β-unsaturation and steric hindrance result in some unusual bond angles compared to saturated amino acids.

| Bond Angle | Value (°) | Reference |

| Cα-Cβ-N | ~120 | |

| Cα-C-O | ~120 | |

| N-Cα-C | ~110 |

Note: Exact values can vary depending on the specific peptide context and crystal packing forces.

Reactivity of the this compound Residue

The defining feature of this compound's reactivity is its electrophilic nature, stemming from the electron-withdrawing effect of the adjacent carbonyl group on the α,β-double bond. This makes the β-carbon susceptible to nucleophilic attack, primarily through a Michael-type addition reaction.

Michael Addition Reactions

Dha readily reacts with various biological nucleophiles, most notably the thiol group of cysteine and the ε-amino group of lysine (B10760008). These reactions are fundamental to the formation of important cross-links in proteins and peptides.

The Michael addition of the thiol side chain of a cysteine residue to the double bond of a Dha residue results in the formation of a lanthionine (B1674491) bridge. This thioether cross-link is a hallmark of a class of antimicrobial peptides known as lantibiotics.[7] The formation of lanthionine can occur both intramolecularly, leading to cyclic structures, and intermolecularly.

dot

Caption: Michael addition of a cysteine thiol to a this compound residue.

Similarly, the ε-amino group of a lysine residue can act as a nucleophile, attacking the β-carbon of Dha to form a lysinoalanine cross-link.[2][4] This reaction is often observed in food proteins that have been subjected to high temperatures and alkaline conditions.[8]

dot

Caption: Michael addition of a lysine ε-amino group to a this compound residue.

Quantitative Reactivity Data

The rate of Michael addition to Dha is influenced by the nucleophilicity of the attacking species and the reaction conditions. While comprehensive kinetic data is still an area of active research, some studies have provided valuable quantitative insights.

| Nucleophile | Reaction Conditions | Rate Constant / Yield | Reference |

| Tris(2-carboxyethyl)phosphine (TCEP) | pH 8.0 | Pseudo-first-order rate constant: 0.126 min⁻¹ | [9][10] |

| Benzylamine | Water | 91% yield in 15 hours | [11] |

| Benzylamine | Methanol | 77% yield in 120 hours | [11] |

Note: These values are context-dependent and can vary with the specific peptide sequence and reaction environment.

Experimental Protocols

Synthesis of this compound-Containing Peptides

Several methods have been developed for the site-specific incorporation of Dha into peptides.

This method involves the incorporation of the unnatural amino acid Fmoc-Se-phenylselenocysteine into the peptide chain using standard solid-phase peptide synthesis (SPPS), followed by oxidative elimination.

Protocol:

-

SPPS: Incorporate Fmoc-Sec(Ph)-OH into the desired position of the peptide sequence using standard Fmoc-based SPPS protocols.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

-

Purification: Purify the Sec(Ph)-containing peptide by reverse-phase HPLC.

-

Oxidative Elimination: Dissolve the purified peptide in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0). Add a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄), in slight excess.

-

Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.

-

Final Purification: Purify the final Dha-containing peptide by reverse-phase HPLC.

dot

Caption: Workflow for the synthesis of Dha-peptides from Sec(Ph).

A common method for converting a cysteine residue to Dha is through bis-alkylation followed by elimination.

Protocol:

-

Peptide Synthesis: Synthesize the cysteine-containing peptide using standard SPPS.

-

Bis-alkylation: Dissolve the purified peptide in a suitable solvent system (e.g., aqueous buffer/organic co-solvent). Add a bis-alkylating agent, such as methyl 2,5-dibromovalerate, and a mild base.

-

Elimination: The reaction proceeds through a cyclic sulfonium (B1226848) intermediate which then undergoes elimination to form the Dha residue.

-

Monitoring and Purification: Monitor the reaction by LC-MS and purify the final Dha-containing peptide by RP-HPLC.

Characterization of this compound Reactivity

The reactivity of Dha-containing peptides can be characterized using a variety of analytical techniques.

Protocol:

-

Reaction Setup: Prepare a solution of the Dha-containing peptide at a known concentration in a suitable reaction buffer. Initiate the reaction by adding a known concentration of the nucleophile.

-

Time Points: At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by acidification with TFA).

-

HPLC Analysis: Analyze each quenched aliquot by reverse-phase HPLC.

-

Data Analysis: Quantify the peak areas of the starting material (Dha-peptide) and the product (adduct) at each time point. Plot the concentration of the starting material versus time and fit the data to an appropriate rate equation to determine the rate constant.

Protocol:

-

Reaction: Perform the Michael addition reaction as described above.

-

Sample Preparation: After the reaction is complete, desalt the sample using a suitable method (e.g., ZipTip).

-

Mass Spectrometry Analysis: Analyze the sample by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to confirm the mass of the product, which should correspond to the mass of the Dha-peptide plus the mass of the nucleophile.

-

Tandem MS (MS/MS): To confirm the site of modification, perform tandem mass spectrometry on the product ion. The fragmentation pattern will reveal the location of the adduct on the peptide sequence.

Biological Significance and Applications in Drug Development

Role in Signaling Pathways

The this compound residue plays a significant role in various biological contexts, often as a result of its reactive nature.

-

Bacterial Pathogenesis: Some pathogenic bacteria secrete effector proteins that can enzymatically convert key serine or threonine residues in host signaling proteins, such as MAP kinases, into Dha or its analogue dehydrobutyrine.[12] This modification renders the signaling protein inactive, thereby disrupting the host's immune response.[12]

dot

Caption: Inactivation of MAPK signaling by bacterial effector proteins.

-

Lantibiotic Biosynthesis and Action: The formation of Dha is a crucial step in the biosynthesis of lantibiotics.[11] These antimicrobial peptides, such as nisin, often exert their effect by binding to Lipid II, a precursor molecule in bacterial cell wall synthesis. This interaction can lead to the inhibition of cell wall formation and the creation of pores in the bacterial membrane, ultimately causing cell death.[9][13]

-

Aging and Disease: The spontaneous formation of Dha from serine or cysteine residues has been observed in long-lived proteins, such as those in the human eye lens, and is associated with protein cross-linking and aggregation, which are hallmarks of aging and cataract formation.[14][15] A novel post-translational modification, dehydroalanylglycine (DHAGly), has been identified on lysine residues in lens proteins, arising from the breakdown of oxidized glutathione (B108866).[6]

Applications in Drug Development

The unique reactivity of the this compound residue makes it a valuable tool in drug design and development.

-

Targeted Covalent Inhibitors: Dha can be incorporated into peptides or small molecules to serve as a "covalent warhead."[16][17] This allows for the design of targeted covalent inhibitors that can form a permanent bond with a specific nucleophilic residue (e.g., cysteine) in the active site of a target protein, leading to potent and prolonged inhibition.

-

Peptide and Protein Engineering: The ability to site-specifically introduce Dha into peptides and proteins opens up avenues for creating novel biomolecules with enhanced properties.[18] The resulting modified proteins can have improved stability, altered binding affinities, or novel functionalities.

-

Drug Delivery and Bioconjugation: Dha serves as a versatile chemical handle for the conjugation of drugs, imaging agents, or other molecules to peptides and proteins. This is particularly useful for developing targeted drug delivery systems and diagnostic tools.

Conclusion

The this compound residue, with its distinct planar structure and potent electrophilic reactivity, represents a fascinating and functionally significant modification in the realm of peptide and protein chemistry. A thorough understanding of its formation, reactivity, and biological roles is paramount for researchers in the life sciences. For professionals in drug development, the ability to harness the unique properties of Dha offers exciting opportunities for the design of novel therapeutics, including targeted covalent inhibitors and engineered biopharmaceuticals. The experimental protocols and data presented in this guide provide a solid foundation for further exploration and innovation in this dynamic field.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Biological effects of alkali-treated protein and lysinoalanine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DehydroalanylGly, a new post translational modification resulting from the breakdown of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances on this compound-Specific Modification and Diversification of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lantibiotics: mode of action, biosynthesis and bioengineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inactivation of metalloenzymes by lysinoalanine, phenylethylaminoalanine, alkali-treated food proteins, and sulfur amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lantibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dehydroamino acid chemical biology: an example of functional group interconversion on proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00174K [pubs.rsc.org]

- 13. portlandpress.com [portlandpress.com]

- 14. DehydroalanylGly, a new post translational modification resulting from the breakdown of glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | this compound and dehydrobutyrine in aging and cataractous lenses reveal site-specific consequences of spontaneous protein degradation [frontiersin.org]

- 16. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biosolveit.de [biosolveit.de]

- 18. users.ox.ac.uk [users.ox.ac.uk]

An In-depth Technical Guide to the Biosynthesis of Dehydroalanine from Serine and Cysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroalanine (B155165) (Dha), a non-proteinogenic α,β-unsaturated amino acid, is a critical component in a variety of bioactive natural products and a versatile tool in protein engineering and drug development. Its electrophilic nature makes it a key precursor for the formation of complex cross-linked structures, such as those found in lanthipeptides, and a handle for site-specific protein modification. This technical guide provides a comprehensive overview of the biosynthetic pathways leading to the formation of this compound from its precursor amino acids, serine and cysteine. We delve into the enzymatic machinery, reaction mechanisms, and quantitative aspects of these transformations. Furthermore, this guide details relevant experimental protocols and visualizes the key pathways to provide a practical resource for researchers in the field.

Introduction

This compound (Dha) is an α,β-unsaturated amino acid residue found in a diverse array of natural products, including the antimicrobial lantibiotics like nisin, and various toxins.[1] The double bond in its structure imparts conformational rigidity to peptides and serves as a reactive electrophilic center, or Michael acceptor, for the addition of nucleophiles.[2][3] This reactivity is fundamental to its biological role, enabling the formation of thioether cross-links (lanthionines) and other post-translational modifications.[4]

The biosynthesis of Dha primarily proceeds via the enzymatic dehydration of serine residues within a precursor peptide.[5] This post-translational modification is a key step in the maturation of ribosomally synthesized and post-translationally modified peptides (RiPPs).[6] While less common in natural biosynthetic pathways, the conversion of cysteine to this compound is a well-established chemical transformation widely employed in protein engineering and the synthesis of modified proteins.[7][8] Understanding the mechanisms of Dha formation is crucial for the discovery and engineering of novel therapeutics and for the development of innovative bioconjugation strategies.

This guide provides a detailed examination of the biosynthesis of this compound from both serine and cysteine, with a focus on the enzymatic pathways and chemical methods relevant to researchers and drug development professionals.

Enzymatic Biosynthesis of this compound from Serine

The enzymatic conversion of serine to this compound is a central feature of lanthipeptide biosynthesis. This process is carried out by distinct classes of enzymes known as lanthipeptide synthetases, which recognize and modify serine (and threonine) residues on a precursor peptide, often designated as the LanA peptide.[6] The dehydration of serine proceeds through two primary mechanisms: glutamylation followed by elimination, and phosphorylation followed by elimination.

Class I Lanthipeptide Synthetases: Dehydration via Glutamylation

Class I lanthipeptide biosynthesis involves two separate enzymes: a dehydratase (LanB) and a cyclase (LanC). The dehydration of serine residues is catalyzed by the LanB enzyme, with nisin biosynthesis by NisB being the most extensively studied example.[9] The NisB-catalyzed reaction requires ATP, glutamate (B1630785), and Mg²⁺.[10] The mechanism involves the glutamylation of the serine hydroxyl group, which transforms it into a good leaving group. Subsequent elimination of glutamate results in the formation of this compound.[10][11]

Class II, III, and IV Lanthipeptide Synthetases: Dehydration via Phosphorylation

In contrast to Class I systems, the enzymes responsible for Class II (LanM), Class III (LanKC), and Class IV (LanL) lanthipeptide biosynthesis are typically multifunctional, possessing both dehydratase and cyclase domains. The dehydration mechanism in these classes involves the phosphorylation of the serine hydroxyl group by the kinase domain of the enzyme, utilizing ATP as the phosphate (B84403) donor. The resulting phosphoserine is then a substrate for an intrinsic lyase activity that catalyzes the elimination of the phosphate group to yield this compound.[6]

Conversion of Cysteine to this compound

While the enzymatic dehydration of serine is a well-established biosynthetic route, the formation of this compound from cysteine in natural product biosynthesis is not as common. However, the chemical conversion of cysteine to this compound is a robust and widely utilized strategy in chemical biology and drug development for the site-specific modification of proteins and peptides.[7][8] This transformation typically proceeds via an elimination reaction of the cysteine thiol group.

Chemical Methods for Cysteine to this compound Conversion

Several chemical methods have been developed for the efficient conversion of cysteine residues to this compound. These methods generally involve the modification of the cysteine thiol to create a good leaving group, followed by base-catalyzed elimination.

-

Bis-alkylation-elimination: Reagents such as 2,5-dibromohexanediamide (B1669862) (DBHDA) react with the cysteine thiol, leading to a cyclic sulfonium (B1226848) salt that readily undergoes elimination to form this compound.[8]

-

Reaction with 2-nitro-5-thiocyanatobenzoic acid (NTCB): NTCB reacts with the cysteine thiol to form a thiocyanate, which can then undergo β-elimination to yield this compound.[8][12]

Quantitative Data

The efficiency of this compound formation can be quantified by various parameters, including enzyme kinetics and reaction yields. The following tables summarize available quantitative data for both enzymatic and chemical methods.

Table 1: Enzyme Kinetic Parameters for this compound Formation from Serine

| Enzyme (Class) | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |

| ProcM (Class II) | ProcA3.3 | N/A | 4.8 (dehydration) | N/A | [13] |

| ProcM (Class II) | ProcA3.3 variant Z | N/A | 3.8 (dehydration) | N/A | [13] |

Table 2: Yields for this compound Formation

| Method | Precursor | Reagent/Enzyme | Yield (%) | Conditions | Reference |

| In Vitro Dehydration | His₆-NisA | His₆-NisB | High (up to 8-9 dehydrations observed) | 30°C, 4-6 h | [10] |

| Chemical Conversion | C-terminal Cysteine in Ub-G76C-6H | NTCB | ~40% (of total products) | pH 7, 37°C, overnight | [8][12] |

| Chemical Conversion | Cysteine-containing peptides | DBU-mediated elimination of disulfide | 75% | One-pot reaction | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis and chemical synthesis of this compound.

In Vitro Activity Assay for NisB Dehydratase

This protocol is adapted from the in vitro reconstitution of NisB activity.[10]

Materials:

-

Purified His₆-NisA (substrate peptide)

-

Purified His₆-NisB (dehydratase)

-

HEPES buffer (50 mM, pH 7.5)

-

E. coli cell extract

-

Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)

-

MgCl₂ (10 mM)

-

Spermidine (1.5 mM)

-

Glutamate (175 mM)

-

ATP (5 mM)

Procedure:

-

Prepare a reaction mixture containing 200 µM His₆-NisA, 50 mM HEPES (pH 7.5), 10 µL of E. coli cell extract, 1 mM TCEP, 10 mM MgCl₂, 1.5 mM spermidine, 175 mM glutamate, and 5 mM ATP.

-

Initiate the reaction by adding 5 µM of His₆-NisB.

-

Incubate the reaction mixture at 30°C for 4-6 hours with gentle shaking.

-

Quench the reaction by adding an equal volume of 0.2% trifluoroacetic acid (TFA).

-

Analyze the products by MALDI-TOF mass spectrometry to determine the extent of dehydration (mass loss of 18 Da per dehydration event).

Chemical Conversion of Cysteine to this compound using NTCB

This protocol is based on the NTCB-triggered conversion of a C-terminal cysteine.[12]

Materials:

-

Cysteine-containing protein/peptide

-

HEPES buffer (20 mM, pH 7.0)

-

Pyridine (B92270) (10 mM)

-

TCEP (0.5 mM)

-

2-nitro-5-thiocyanatobenzoic acid (NTCB) (5 mM)

Procedure:

-

Dissolve the cysteine-containing protein/peptide in 20 mM HEPES buffer (pH 7.0) to a final concentration of approximately 200 µM.

-

Add pyridine to a final concentration of 10 mM.

-

Add TCEP to a final concentration of 0.5 mM to ensure the cysteine residue is in its reduced state.

-

Initiate the reaction by adding NTCB to a final concentration of 5 mM.

-

Incubate the reaction mixture at 37°C overnight.

-

Purify the resulting this compound-containing protein/peptide using appropriate chromatographic techniques (e.g., HPLC, affinity chromatography).

-

Confirm the conversion to this compound by mass spectrometry (mass loss of 34 Da for the conversion of cysteine to this compound).

Conclusion

The biosynthesis of this compound is a fascinating and vital process in the production of a wide range of bioactive peptides. The enzymatic dehydration of serine, through either glutamylation or phosphorylation, represents a sophisticated post-translational modification strategy employed by microorganisms. While a dedicated enzymatic pathway for the conversion of cysteine to this compound is not as well-established in nature, chemical methods for this transformation are highly developed and provide powerful tools for protein engineering and the synthesis of novel bioconjugates. This guide has provided a detailed overview of these pathways, along with quantitative data and experimental protocols, to serve as a valuable resource for researchers and professionals in the fields of natural product biosynthesis, chemical biology, and drug development. Further elucidation of the kinetics and structural biology of the enzymes involved in this compound formation will undoubtedly pave the way for the rational design and engineering of new and improved therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]

- 6. [PDF] Methods for converting cysteine to this compound on peptides and proteins | Semantic Scholar [semanticscholar.org]

- 7. Methods for converting cysteine to this compound on peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. In vitro activity of the nisin dehydratase NisB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Kinetic Analysis of Cyclization by the Substrate-Tolerant Lanthipeptide Synthetase ProcM - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Site-Specific Conversion of Cysteine in a Protein to this compound Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. users.ox.ac.uk [users.ox.ac.uk]

The Pivotal Role of Dehydroalanine in Lantibiotic Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial properties. A key feature of their intricate structures is the presence of lanthionine (B1674491) and methyllanthionine bridges, which are formed through a series of enzymatic modifications. Central to this biosynthetic pathway is the formation of dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb) residues from serine and threonine, respectively. This technical guide provides an in-depth exploration of the critical role of this compound in the biosynthesis of lantibiotics, detailing the enzymatic machinery, reaction mechanisms, and regulatory networks. Furthermore, this guide furnishes detailed experimental protocols for the study of these processes and presents quantitative data to inform research and development in this field.

Introduction to Lantibiotics and the Significance of this compound

Lantibiotics are characterized by the presence of thioether cross-linked amino acids, namely lanthionine (Lan) and methyllanthionine (MeLan). These structural motifs are crucial for their biological activity, which often involves the inhibition of bacterial cell wall synthesis and the formation of pores in target cell membranes.[1][2] The biosynthesis of these complex molecules is a fascinating example of post-translational modification, where a genetically encoded precursor peptide is transformed into a mature, active antibiotic.[1][3]

The journey from a linear precursor peptide to a polycyclic lantibiotic begins with the dehydration of specific serine and threonine residues within the core peptide sequence. This dehydration reaction results in the formation of the α,β-unsaturated amino acids this compound (Dha) and dehydrobutyrine (Dhb).[3][4] These dehydroamino acids are highly reactive and serve as electrophilic acceptors for the subsequent nucleophilic attack by the thiol groups of nearby cysteine residues. This Michael-type addition reaction leads to the formation of the characteristic lanthionine and methyllanthionine bridges, respectively.[5][6] The formation of this compound is, therefore, the rate-limiting and essential first step in the creation of the defining structural features of lantibiotics.

The Biosynthetic Machinery: Enzymes of this compound Formation and Lanthionine Cyclization

The post-translational modifications central to lantibiotic biosynthesis are catalyzed by a dedicated suite of enzymes encoded within a biosynthetic gene cluster.[7][8] Based on the enzymology of these modifications, lantibiotics are broadly classified into different classes.

Class I Lantibiotics: A Two-Enzyme System

In the biosynthesis of Class I lantibiotics, such as nisin, the dehydration and cyclization reactions are carried out by two separate enzymes: a dehydratase (LanB) and a cyclase (LanC).[3][9]

-

LanB Dehydratases: These enzymes are responsible for the site-specific dehydration of serine and threonine residues in the precursor peptide (LanA). The leader peptide region of LanA is crucial for recognition by LanB enzymes.[9][10]

-

LanC Cyclases: Following dehydration, the LanC enzymes catalyze the stereospecific intramolecular addition of cysteine thiols to the newly formed this compound and dehydrobutyrine residues, thereby forming the lanthionine and methyllanthionine bridges.[9][11]

Class II, III, and IV Lantibiotics: Multifunctional Synthetases

In contrast to Class I, the biosynthesis of Class II, III, and IV lantibiotics involves single, multifunctional enzymes that possess both dehydratase and cyclase activities.

-

LanM Enzymes (Class II): These large, bifunctional enzymes, such as LctM in the biosynthesis of lacticin 481, contain distinct domains for both the dehydration of Ser/Thr and the subsequent cyclization with Cys.[12][13]

-

LanKC (Class III) and LanL (Class IV) Enzymes: These enzymes also carry out both dehydration and cyclization reactions, but they employ different catalytic mechanisms and have distinct domain architectures compared to LanM enzymes.

Quantitative Data on Lantibiotic Biosynthesis

The efficiency of lantibiotic production is influenced by various factors, including enzyme kinetics and the yields of heterologous expression systems.

| Parameter | Value | Lantibiotic/Enzyme | Reference |

| Heterologous Expression Yield | 4 mg/L | Bliα (lichenicidin) | [14] |

| 6 mg/L | Bliβ (lichenicidin) | [14] | |

| Minimum Inhibitory Concentration (MIC) | 6.25 µg/ml | Nisin vs. M. luteus | [15] |

| 31.25 µg/ml | Nisin vs. S. aureus | [15] | |

| 31.25 µg/ml | Nisin vs. S. pneumoniae | [15] | |

| Enzyme Kinetics (LanM) | Higher catalytic efficiency | HalM2 | [12] |

| Reduced rates of thioether formation | ProcM | [12][13] |

Table 1: Quantitative Data on Lantibiotic Production and Activity. This table summarizes key quantitative parameters related to the biosynthesis and antimicrobial efficacy of selected lantibiotics.

Regulatory Networks Controlling Lantibiotic Production

The biosynthesis of lantibiotics is a tightly regulated process, often controlled by quorum sensing mechanisms and two-component regulatory systems. This ensures that the production of these potent antimicrobials is coordinated with cell density and environmental cues.[16][17]

For instance, the production of nisin and subtilin is autoregulated; the mature lantibiotics act as signaling molecules that activate their own biosynthetic gene clusters through a two-component system.[17][18] Similarly, the production of mutacin by Streptococcus mutans is controlled by the MutRS quorum-sensing system.[14][16] These regulatory networks provide potential targets for engineering enhanced lantibiotic production.

Visualizing the Biosynthetic and Regulatory Pathways

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway for Class I lantibiotics and the general mechanism of a two-component regulatory system.

Caption: Biosynthetic pathway of Class I lantibiotics.

Caption: Two-component regulatory system in lantibiotic biosynthesis.

Detailed Experimental Protocols

In Vitro Reconstitution of Lantibiotic Biosynthesis

This protocol describes the in vitro reconstitution of the activity of a lantibiotic synthetase, exemplified by LctM for the biosynthesis of lacticin 481.[13][19]

Materials:

-

Purified His-tagged precursor peptide (e.g., His₆-LctA)

-

Purified His-tagged lantibiotic synthetase (e.g., His₆-LctM)

-

Reaction Buffer: 50 mM MOPS, pH 7.2, 10 mM MgCl₂, 2.5 mM TCEP

-

ATP solution (100 mM)

-

C18 Zip-tips

-

MALDI-TOF mass spectrometer

Procedure:

-

Set up the reaction mixture by combining the precursor peptide (final concentration 10-50 µM) and the synthetase (final concentration 1-5 µM) in the reaction buffer.

-

Initiate the reaction by adding ATP to a final concentration of 2.5 mM.

-

Incubate the reaction at 25°C for 2-4 hours.

-

Quench the reaction by adding 1% trifluoroacetic acid (TFA).

-

Desalt and concentrate the sample using a C18 Zip-tip according to the manufacturer's instructions. Elute the peptide in 50% acetonitrile (B52724) with 0.3% TFA.

-

Analyze the products by MALDI-TOF mass spectrometry to observe the mass shift corresponding to the dehydration events.

Heterologous Expression of Lantibiotics in E. coli

This protocol outlines a general procedure for the heterologous expression of a lantibiotic, such as mersacidin, in Escherichia coli.[14][20]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmids containing the genes for the precursor peptide (e.g., mrsA), the modification enzyme(s) (e.g., mrsM), and any other necessary biosynthetic components, under the control of an inducible promoter (e.g., T7).

-

LB medium supplemented with appropriate antibiotics.

-

IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction.

-

His-tag purification resin.

-

HPLC system for purification.

Procedure:

-

Co-transform the E. coli expression strain with the expression plasmids.

-

Grow a starter culture overnight in LB medium with antibiotics.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Harvest the cells by centrifugation.

-

Lyse the cells (e.g., by sonication) in a suitable lysis buffer.

-

Purify the His-tagged precursor peptide from the cell lysate using a His-tag purification resin.

-

Further purify the peptide by reverse-phase HPLC.

-

Analyze the purified peptide by mass spectrometry to confirm its identity and modification state.

Antimicrobial Activity Assay (Agar Well Diffusion)

This protocol describes a standard method for assessing the antimicrobial activity of a purified lantibiotic.[15][21]

Materials:

-

Purified lantibiotic of known concentration.

-

Indicator bacterial strain (e.g., Micrococcus luteus).

-

Appropriate agar (B569324) medium (e.g., LB agar).

-

Sterile petri dishes.

-

Sterile cork borer or pipette tip for making wells.

Procedure:

-

Prepare a lawn of the indicator bacterium by spreading a fresh overnight culture onto the surface of an agar plate.

-

Allow the plate to dry.

-

Create wells in the agar using a sterile cork borer or pipette tip.

-

Add a known volume (e.g., 20-50 µL) of the purified lantibiotic solution to each well. Use a sterile buffer as a negative control.

-

Incubate the plate at the optimal growth temperature for the indicator strain overnight.

-

Measure the diameter of the zone of inhibition around each well. The size of the zone is proportional to the antimicrobial activity of the lantibiotic.

Conclusion

This compound is a cornerstone of lantibiotic biosynthesis, serving as the essential precursor for the formation of the defining lanthionine bridges. The enzymatic machinery responsible for its formation and subsequent cyclization is a testament to the elegance of natural product biosynthesis. A thorough understanding of these processes, facilitated by the experimental approaches detailed in this guide, is paramount for the rational design and engineering of novel lantibiotics with improved therapeutic potential. The continued exploration of the structure, function, and regulation of these biosynthetic pathways will undoubtedly pave the way for the development of next-generation antimicrobial agents to combat the growing threat of antibiotic resistance.

References

- 1. Chapter 21. In vitro studies of lantibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Production of a Class II Two-Component Lantibiotic of Streptococcus pneumoniae Using the Class I Nisin Synthetic Machinery and Leader Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and in vitro biosynthesis of haloduracin, a two-component lantibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Comparison of lantibiotic gene clusters and encoded proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure and Mechanism of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Follow the leader: The use of leader peptides to guide natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A price to pay for relaxed substrate specificity: a comparative kinetic analysis of the class II lanthipeptide synthetases ProcM and HalM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pnas.org [pnas.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The MutRS quorum-sensing system controls lantibiotic mutacin production in the human pathogen Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quorum sensing control of lantibiotic production; nisin and subtilin autoregulate their own biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scilit.com [scilit.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]

- 21. researchgate.net [researchgate.net]

The Versatility of Dehydroalanine: A Technical Guide to the Synthesis of Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Dehydroalanine (B155165) (Dha), a non-canonical α,β-unsaturated amino acid, has emerged as a powerful and versatile precursor for the synthesis of a diverse array of unnatural amino acids (UAAs). Its unique electrophilic nature makes it a reactive handle for a variety of chemical transformations, enabling the site-specific introduction of novel functionalities into peptides and proteins. This technical guide provides an in-depth overview of the synthesis of UAAs from Dha, focusing on key chemical and enzymatic methodologies, experimental protocols, and applications in drug development and protein engineering.

Introduction to this compound

This compound is not one of the 20 proteinogenic amino acids, but it is found in nature as a component of various natural products, including lantibiotics and microcystins.[1] Its significance in synthetic chemistry lies in its α,β-unsaturated carbonyl moiety, which serves as an excellent Michael acceptor for a wide range of nucleophiles.[2] This reactivity allows for the post-translational or synthetic modification of peptides and proteins, providing a gateway to novel structures and functions. The ability to install Dha into a peptide sequence and subsequently modify it offers a powerful strategy for late-stage diversification.[3]

Synthesis of this compound-Containing Peptides

The incorporation of this compound into peptides is a crucial first step. Direct incorporation during solid-phase peptide synthesis (SPPS) is challenging due to the reactivity of the Dha residue. Therefore, indirect methods involving the conversion of a stable precursor amino acid into Dha are typically employed. The most common precursors are serine and cysteine.

From Serine and Threonine

One established method involves the dehydration of serine or threonine residues. An improved procedure utilizes the carbonate derivatives of serine and threonine, which undergo an efficient E2 elimination reaction when treated with tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[4] This method is mild and rapid, with the elimination reaction often completing in less than 10 minutes.[4]

From Cysteine

Alternatively, Dha can be generated from cysteine residues through a bis-alkylation-elimination process. A common method involves the reaction of cysteine with methyl 2,5-dibromovalerate, which leads to the formation of a cyclic sulfonium (B1226848) intermediate that subsequently eliminates to yield this compound.[5]

Chemical Modifications of this compound

The electrophilic nature of the Dha residue allows for a variety of chemical modifications, providing access to a wide range of unnatural amino acids.

Michael Addition Reactions

The most common transformation of this compound is the Michael-type conjugate addition of nucleophiles.[2] This reaction is highly efficient and can be performed under mild, often aqueous conditions, making it suitable for the modification of sensitive biomolecules.[2][6]

A diverse array of nucleophiles can be employed in Michael additions to Dha, including:

-

Thiols: Cysteine residues and other thiol-containing molecules readily add to Dha to form stable thioether linkages.[7] This reaction is fundamental to the biosynthesis of lanthipeptides.[8]

-

Amines: Primary and secondary amines can be used to introduce a wide variety of side chains. The reaction rate is significantly accelerated in water.[6]

-

Selenols: The high nucleophilicity of selenolates makes the selena-Michael addition a highly favored process for the synthesis of selenocysteine-containing peptides.[2]

-

Carbon Nucleophiles: Carbanions, such as those derived from malonates, can be added to Dha to form new carbon-carbon bonds.[9]

Radical Additions

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the synthesis of unnatural amino acids from this compound.[10] This methodology allows for the generation of carbon-centered radicals from a variety of precursors, which then undergo a 1,4-conjugate addition to the Dha residue.[9][10] These reactions are often highly chemo- and diastereoselective, particularly when using a chiral bicyclic this compound derivative.[10]

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer another avenue for the modification of this compound.[11] This approach enables the site-selective installation of aryl groups using arylboronic acids. The reaction can be performed under mild aqueous conditions, making it compatible with peptides and proteins.[11]

Enzymatic and Chemoenzymatic Approaches

Enzymatic and chemoenzymatic methods provide a high degree of selectivity and efficiency for the modification of this compound.

Lanthipeptide Synthetases

In nature, the biosynthesis of lanthipeptides involves the enzymatic dehydration of serine and threonine residues to Dha and dehydrobutyrine (Dhb), respectively, followed by the intramolecular Michael addition of cysteine thiols, a reaction catalyzed by lanthipeptide cyclases (LanC enzymes).[8] These enzymes can be harnessed for the chemoenzymatic synthesis of novel lanthipeptides and other modified peptides.

Selenocysteine (B57510) Synthase

Selenocysteine synthase catalyzes the conversion of a seryl-tRNA to a selenocysteinyl-tRNA. This process proceeds through a dehydroalanyl-tRNA intermediate.[2] This enzymatic machinery can be exploited for the site-specific incorporation of selenocysteine and its analogues.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature for various reactions involving this compound.

Table 1: Yields for the Synthesis of Dehydropeptides

| Precursor | Reagent | Product | Yield (%) | Reference |

| Serine derivative | TBAF on carbonate | This compound peptide | High | [4] |

| Cysteine peptide | Methyl 2,5-dibromovalerate | This compound peptide | Good | [5] |

Table 2: Yields for Michael Addition Reactions to this compound

| Nucleophile | Substrate | Product | Yield (%) | Reference |

| p-Methoxybenzyl selenol | Dha-containing tripeptide | Selenopeptide | 80-90 | [2] |

| Diethyl malonate | Chiral bicyclic Dha | Carbon-β-substituted UAA | Good | [9][10] |

| GalNAc-α-SH | Chiral bicyclic Dha | S-glycopeptide | 86-98 | [12] |

Table 3: Yields for Photoredox Catalytic 1,4-Additions to a Chiral this compound

| Radical Precursor | Photocatalyst | Product | Yield (%) | Diastereomeric Ratio | Reference |

| Various C-nucleophiles | Metal-free organic dye | Enantiopure carbon-β-substituted UAA | Exceptional | High | [10] |

Experimental Protocols

General Procedure for the Synthesis of this compound from Serine Carbonate Derivative[4]

-

To a solution of the serine carbonate-containing peptide in a suitable organic solvent (e.g., THF), add tetrabutylammonium fluoride (TBAF) (1.1 equivalents).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 10 minutes.

-

Upon completion, quench the reaction and purify the this compound-containing peptide using standard chromatographic techniques.

General Procedure for the Michael Addition of Thiols to this compound-Containing Peptides[2]

-

Dissolve the this compound-containing peptide in a suitable solvent system, such as a mixture of methanol (B129727) and a 50 mM sodium phosphate (B84403) buffer (pH 8).

-

Add the thiol nucleophile (e.g., p-methoxybenzyl selenol) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the product by high-performance liquid chromatography (HPLC).

General Procedure for Photoredox Catalytic 1,4-Addition to a Chiral Bicyclic this compound[9][10]

-

In a reaction vial, combine the chiral bicyclic this compound (1.0 equivalent), the carboxylic acid precursor for the radical (1.2 equivalents), cesium carbonate (1.5 equivalents), and the photocatalyst (e.g., 4CzIPN, 0.05 equivalents).

-

Add a suitable solvent (e.g., anhydrous acetonitrile).

-

Degas the reaction mixture and place it under an inert atmosphere (e.g., argon).

-

Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction and purify the product by column chromatography.

-

For hydrolysis of the adduct to the free unnatural amino acid, suspend the compound in 4 M HCl and stir at 60 °C for 16 hours.[9]

Applications in Drug Development and Protein Engineering

The ability to synthesize a wide variety of unnatural amino acids using this compound as a precursor has significant implications for drug development and protein engineering.

-

Peptide-based Therapeutics: The incorporation of UAAs can enhance the pharmacological properties of peptide drugs, such as proteolytic stability, conformational rigidity, and receptor binding affinity.[3]

-

Protein Labeling and Imaging: The site-specific modification of proteins with fluorescent or biophysical probes allows for the study of protein function in complex biological systems.[5]

-

Post-Translational Modification Mimics: this compound chemistry enables the synthesis of proteins with mimics of natural post-translational modifications, facilitating the study of their biological roles.[7]

-

Development of Novel Biocatalysts: The introduction of UAAs with novel catalytic functionalities can lead to the creation of artificial enzymes with tailored activities.

Conclusion and Future Outlook

This compound has proven to be an exceptionally valuable and versatile precursor for the synthesis of unnatural amino acids. The continuous development of novel chemical and enzymatic methods for its modification is expanding the toolbox available to chemists and biologists. Future research in this area is likely to focus on the development of even more selective and efficient catalytic systems, the expansion of the substrate scope to include more complex peptides and proteins, and the application of these methodologies to address challenging problems in medicine and biotechnology. The ability to precisely engineer the structure of proteins at the atomic level through this compound chemistry holds immense promise for the future of drug discovery and synthetic biology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Application of this compound as a building block for the synthesis of selenocysteine-containing peptides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09880H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. An improved procedure for the synthesis of dehydroamino acids and dehydropeptides from the carbonate derivatives of serine and threonine using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical generation and modification of peptides containing multiple dehydroalanines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. users.ox.ac.uk [users.ox.ac.uk]

- 8. Ribosomally synthesized and post-translationally modified peptides - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalytic Modification of this compound in Peptides and Proteins by Palladium‐Mediated Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Unveiling the Intrinsic Luminescence of Poly(dehydroalanine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescent properties of poly(dehydroalanine) (PDha), a unique polypeptide with inherent blue fluorescence. This document details the synthesis, spectroscopic characteristics, and the underlying mechanism of its luminescence, offering valuable insights for its application in biomaterials, drug delivery, and cellular imaging.

Core Fluorescent Properties

Poly(this compound) exhibits strong intrinsic blue fluorescence, a rare characteristic for polypeptides lacking traditional aromatic fluorophores.[1][2][3] This property is not observed in its saturated counterpart, poly(L-alanine), highlighting the critical role of the α,β-unsaturated This compound (B155165) residues.[1] The fluorescence is particularly pronounced when the polypeptide forms nanoscale aggregates in solution.[1]

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic properties of poly(this compound) as reported in the literature. All measurements were conducted in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at a concentration of 0.1 mg/mL.[1]

| Property | Value | Reference |

| Excitation Maximum (λ_max,ex) | 354 nm | [1] |

| Emission Maximum (λ_max,em) | 440 nm | [1] |

| Fluorescence Quantum Yield (Φ_F) | Not Reported | N/A |

| Fluorescence Lifetime (τ) | Not Reported | N/A |

Note: While the fluorescence of poly(this compound) is described as "strong" and "intense," specific values for the quantum yield and fluorescence lifetime have not been reported in the reviewed scientific literature.[1][2][3]

Mechanism of Fluorescence: Aggregation-Induced Emission (AIE)

The fluorescence of poly(this compound) is attributed to an Aggregation-Induced Emission (AIE) mechanism.[1] In dilute solutions where the polymer chains are solvated, they exhibit weak fluorescence. However, upon aggregation into nanoparticles, a significant enhancement of the fluorescence intensity is observed.[1] This phenomenon is likely due to the restriction of intramolecular motions within the aggregated state, which minimizes non-radiative decay pathways and promotes radiative emission.[1]

The logical relationship of the AIE mechanism is depicted in the following diagram:

Experimental Protocols

Synthesis of Poly(this compound)

The synthesis of poly(this compound) is achieved through a precursor polymer approach, as direct polymerization of this compound N-carboxyanhydride (NCA) is not feasible.[1] The workflow involves the synthesis of a soluble precursor, poly(S-alkyl-L-cysteine), followed by its conversion to poly(this compound).[1][2][3]

The overall synthetic workflow is illustrated below:

Protocol 3.1.1: Synthesis of Poly(S-(tert-butoxycarbonylmethyl)-L-cysteine) (CBCM)

This protocol is adapted from Benavides et al. (2022).[1]

-

Monomer Synthesis: Synthesize S-(tert-butoxycarbonylmethyl)-L-cysteine N-carboxyanhydride (NCA) from L-cysteine following established procedures for NCA synthesis.

-

Ring-Opening Polymerization (ROP):

-

All polymerization reactions should be conducted under an inert atmosphere (e.g., in a nitrogen-filled glovebox) using anhydrous solvents.

-

Dissolve the S-(tert-butoxycarbonylmethyl)-L-cysteine NCA monomer in anhydrous THF.

-

Initiate the polymerization by adding a suitable initiator, such as Co(PMe₃)₄, to achieve the desired degree of polymerization.

-

Allow the reaction to proceed at room temperature for the specified duration until the monomer is consumed.

-

Precipitate the resulting polymer (CBCM) in a non-solvent like hexanes.

-

Isolate the white solid by filtration and dry under vacuum.

-

Protocol 3.1.2: Conversion of CBCM to Poly(this compound) (PDha)

This protocol is adapted from Benavides et al. (2022).[1]

-

Deprotection:

-

Dissolve the CBCM polymer in trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 1-2 hours to ensure complete removal of the tert-butyl protecting groups.

-

Precipitate the deprotected polymer, poly(S-carboxymethyl-L-cysteine) (CCM), in cold diethyl ether.

-

Isolate the solid and neutralize it to obtain the water-soluble sodium salt of CCM.[1]

-

-

Methylation and Elimination:

-

Dissolve the CCM sodium salt in an aqueous buffer at pH 8.0.

-

Add methyl iodide (MeI) to the solution to methylate the thioether side chains, forming a sulfonium intermediate. This intermediate is typically not isolated.[1]

-

Maintain the reaction at 37°C and pH 8.0. The base-catalyzed elimination will proceed, leading to the formation of poly(this compound).[1]

-

The hydrophobic PDha will precipitate from the aqueous solution as it forms.[1]

-

Isolate the precipitated PDha by centrifugation, wash with water, and lyophilize to obtain a dry powder.

-

Fluorescence Spectroscopy

Protocol 3.2.1: Measurement of Excitation and Emission Spectra

This protocol is based on the methods described by Benavides et al. (2022).[1]

-

Sample Preparation:

-

Prepare a stock solution of poly(this compound) in a suitable solvent, such as HFIP, at a concentration of 1.0 mg/mL.

-

Dilute the stock solution to a final concentration of 0.1 mg/mL for spectroscopic measurements.

-

-

Instrumentation:

-

Use a standard fluorometer equipped with a quartz cuvette (10 mm path length).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to 354 nm.

-

Scan the emission spectrum across a range of approximately 400 nm to 600 nm.

-

Record the emission maximum.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to 440 nm.

-

Scan the excitation spectrum across a range of approximately 300 nm to 420 nm.

-

Record the excitation maximum.

-

Applications and Future Outlook

The intrinsic fluorescence of poly(this compound) makes it a promising candidate for various applications in drug development and materials science.[1][2]

-